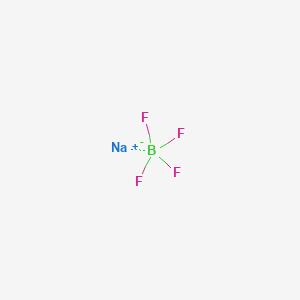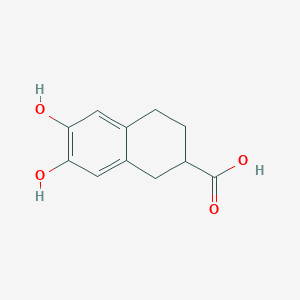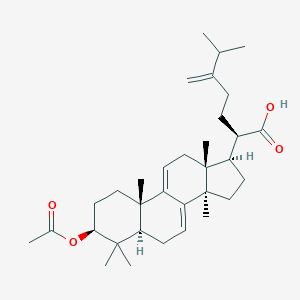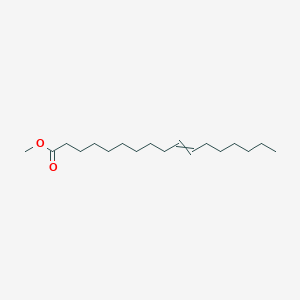
Tétrafluoroborate de sodium
Vue d'ensemble
Description
Sodium tetrafluoroborate, also known as sodium borofluoride, is a chemical compound with the formula NaBF4. It is a white, water-soluble salt that is used in a variety of industrial and scientific applications. Sodium tetrafluoroborate is a versatile reagent used in the synthesis of organic and inorganic compounds, as well as in the preparation of metal borates. It is also used in the preparation of fluorinated polymers, in the manufacture of pharmaceuticals, and as a catalyst in certain reactions.
Applications De Recherche Scientifique
Finition des métaux et circuits de placage
Le tétrafluoroborate de sodium est utilisé dans les procédés de finition des métaux en raison de sa capacité à améliorer les propriétés de surface des métaux. Il est également utilisé dans les circuits de placage, qui sont essentiels pour déposer un revêtement métallique sur un substrat afin d'améliorer la résistance à la corrosion, la conductivité électrique, la réflectivité ou l'apparence .
Flux
Dans la soudure et le brasage, le this compound sert de composant de flux. Les flux sont des substances qui favorisent la fusion des métaux en empêchant l'oxydation et en éliminant les impuretés de la surface, assurant ainsi une liaison solide entre les pièces métalliques .
Préparation des liquides ioniques
Les liquides ioniques, qui sont des sels à l'état liquide à température ambiante, ont diverses applications en chimie verte en raison de leur faible volatilité et de leur grande stabilité thermique. Le this compound est utilisé comme matière de départ dans leur préparation .
Synthèse du trifluorure de bore
Le trifluorure de bore est un produit chimique précieux dans la synthèse organique et la production de polymères. Le this compound agit comme un précurseur dans son processus de synthèse .
Catalyse en synthèse organique
Il agit comme un catalyseur efficace pour la synthèse de 3,4-dihydropyrimidin-2(1H)-ones et thiones, qui sont des composés importants dans les produits pharmaceutiques et les produits agrochimiques .
Amélioration des propriétés des couches de conversion
Des recherches ont été menées sur les effets du this compound sur les propriétés des couches de conversion formées sur les alliages de magnésium, qui sont importantes pour améliorer la résistance à la corrosion et l'adhérence de la peinture .
Imagerie par tomographie par émission de positons (TEP)
Le this compound est impliqué dans la synthèse du [18F]tétrafluoroborate, qui est utilisé pour l'imagerie TEP afin de suivre l'activité du symporteur de l'iodure de sodium en médecine nucléaire .
Évaluation biologique
Des études ont évalué le this compound pour son utilisation potentielle en imagerie médicale par marquage d'échange avec du [18F]fluorure, montrant des résultats prometteurs pour son application dans le diagnostic .
Mécanisme D'action
Target of Action
Sodium tetrafluoroborate (NaBF4) is an inorganic compound that primarily targets the tetrafluoroborate anion . This anion is used in organic chemistry for the preparation of salts . It is also used in the synthesis of ionic liquids, where tetrafluoroborate is the anion .
Mode of Action
The mode of action of Sodium tetrafluoroborate is primarily through its decomposition. On heating to its melting point, Sodium tetrafluoroborate decomposes to sodium fluoride and boron trifluoride . This decomposition reaction is represented as:
NaBF4→NaF+BF3NaBF_4 \rightarrow NaF + BF_3NaBF4→NaF+BF3
.Biochemical Pathways
Sodium tetrafluoroborate is used as a catalyst for the synthesis of bis(indolyl)methanes via electrophilic substitution reaction of indoles with aldehydes and ketones . This indicates that it plays a role in the biochemical pathway of electrophilic substitution reactions.
Pharmacokinetics
Urinary clearance was also prominent .
Result of Action
The primary result of Sodium tetrafluoroborate’s action is the production of sodium fluoride and boron trifluoride upon heating . In addition, it serves as a source of the tetrafluoroborate anion, which is used in organic chemistry for the preparation of salts .
Action Environment
Sodium tetrafluoroborate is a salt that forms colorless or white water-soluble rhombic crystals and is soluble in water but less soluble in organic solvents This suggests that its action, efficacy, and stability may be influenced by the solvent environment
Safety and Hazards
Sodium tetrafluoroborate causes severe skin burns and eye damage. It may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Orientations Futures
Analyse Biochimique
Biochemical Properties
It is known that Sodium tetrafluoroborate can decompose to sodium fluoride and boron trifluoride upon heating . This suggests that it may interact with enzymes, proteins, and other biomolecules that have affinity for these decomposition products.
Cellular Effects
It has been used as a PET imaging agent for the sodium/iodide symporter (NIS), which is expressed in the thyroid and other tissues . This suggests that Sodium tetrafluoroborate may have effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be a source of tetrafluoroborate anion, which is used in organic chemistry for the preparation of salts . This suggests that Sodium tetrafluoroborate may exert its effects at the molecular level through interactions with biomolecules, potentially involving enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that Sodium tetrafluoroborate can decompose to sodium fluoride and boron trifluoride upon heating . This suggests that the effects of Sodium tetrafluoroborate may change over time, potentially involving changes in stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
It has been used as a PET imaging agent for the sodium/iodide symporter (NIS), suggesting that it may have dose-dependent effects on NIS-expressing tissues .
Metabolic Pathways
It is known to be a source of tetrafluoroborate anion, which is used in organic chemistry for the preparation of salts . This suggests that Sodium tetrafluoroborate may be involved in metabolic pathways involving these salts.
Transport and Distribution
It is known to be a salt that forms colorless or white water-soluble rhombic crystals , suggesting that it may be transported and distributed via mechanisms involving these crystals.
Subcellular Localization
It is known to be a salt that forms colorless or white water-soluble rhombic crystals , suggesting that it may localize to subcellular compartments or organelles that have affinity for these crystals.
Propriétés
IUPAC Name |
sodium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BF4.Na/c2-1(3,4)5;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJZTOFHXCFQIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaBF4, BF4Na | |
| Record name | Sodium tetrafluoroborate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_tetrafluoroborate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021477 | |
| Record name | Sodium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid; [Merck Index] White solid; [EPA OHM/TADS] White or off-white lump or granules; [Alfa Aesar MSDS] | |
| Record name | Borate(1-), tetrafluoro-, sodium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium fluoborate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9533 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
13755-29-8 | |
| Record name | Sodium tetrafluoroborate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13755-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium fluoborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013755298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium tetrafluoroborate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77386 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Borate(1-), tetrafluoro-, sodium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM FLUOBORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFC805A5WR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
A: While [] investigates the antitumor activity of a nano sodium tetrafluoroborate (III) compound against human chronic myeloid leukemia (K742) cells, the specific mechanism of action is not elucidated. Further research is needed to understand how NaBF4 contributes to the observed anticancer effects.
A: [] explores the antibacterial activity of a nano sodium tetrafluoroborate (III) compound, but it doesn't confirm if NaBF4 alone is responsible for this activity. The observed effect could be due to the nano formulation or other components in the synthesized compound.
ANone: The molecular formula of Sodium tetrafluoroborate is NaBF4, and its molecular weight is 109.81 g/mol.
ANone: Common spectroscopic techniques used to characterize NaBF4 include:
- IR spectroscopy: Identifies functional groups and bonding characteristics. [, , , , , ]
- UV/Vis spectroscopy: Provides information on electronic transitions and light absorption properties. []
- 11B-NMR spectroscopy: Characterizes the boron environment within the molecule. []
- Mass Spectrometry: Determines the molecular weight and fragmentation pattern. [, ]
A: [] shows that adding NaBF4 to alkaline-silicate electrolytes during plasma electrolytic oxidation of magnesium alloys enhances the corrosion resistance of the protective layer formed. This improvement is attributed to the incorporation of boron and fluorine, likely in the form of Mg(BF4)2, primarily within the barrier layer.
A: [] studied NaBF4 solutions in 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) ionic liquid and found that electrical conductivity increases with temperature. This relationship is well-described by the Vogel–Fulcher–Tammann equation.
ANone: Yes, NaBF4 is an effective catalyst for various organic reactions. For example, it catalyzes the synthesis of:
- Bis(indolyl)methanes: Through electrophilic substitution reactions of indoles with aldehydes and ketones under solvent-free conditions. []
- 3,4-Dihydropyrimidin-2(1H)-ones and thiones: Through the three-component condensation of an aldehyde, 1,3-dicarbonyl compound, and urea or thiourea. []
A: [] demonstrates that NaBF4 promotes high stereoselectivity in the intramolecular carbofluorination of internal α,β-ynones using Selectfluor. This stereoselectivity arises from the chelation between the tetrafluoroborate anion and the aldehyde oxygen, acting as a directing group.
A: [] utilizes molecular dynamics simulations to analyze the microstructure, IR spectrum, and rotational dynamics of water molecules in NaBF4/water mixtures. The study reveals how water molecule behavior and hydrogen-bond interactions are affected by varying NaBF4 concentrations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B150075.png)



